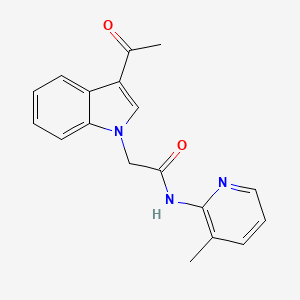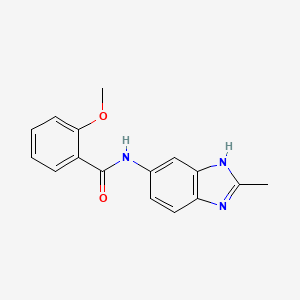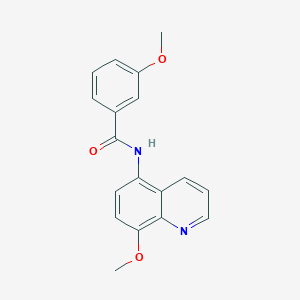
2-(isobutyrylamino)-N-isopropylbenzamide
Vue d'ensemble
Description
2-(isobutyrylamino)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.152477885 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymerization and Controlled Synthesis
2-(isobutyrylamino)-N-isopropylbenzamide is a key monomer in the synthesis of thermoresponsive polymers such as poly(N-isopropylacrylamide) (PNIPAM), which undergoes controlled polymerization. The use of chain transfer agents (CTAs) in reversible addition-fragmentation chain transfer (RAFT) polymerization enables the synthesis of polymers with specific molecular weights and distributions, applicable in drug delivery systems. This method demonstrates controlled/"living" polymerization characteristics, offering precise control over polymer architecture (Convertine et al., 2004).
Bioengineering Applications
In bioengineering, thermoresponsive polymers derived from this compound, such as PNIPAM, have been employed for the nondestructive release of biological cells and proteins. These materials facilitate studies on the extracellular matrix, cell sheet engineering, and tissue transplantation, highlighting their importance in bioengineering and tissue engineering applications (Cooperstein & Canavan, 2010).
Catalytic Applications
The compound has found use in catalytic applications, particularly in oxidative carbonylation reactions. These reactions are pivotal in synthesizing isoindolinone and isobenzofuranimine derivatives, demonstrating the versatility of this compound in facilitating diverse chemical transformations. Such applications underline its role in the development of new synthetic methodologies (Mancuso et al., 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their inhibitory activities against various biological targets. For instance, compounds synthesized from this chemical scaffold have shown promise in inhibiting superoxide generation and elastase release by neutrophils, indicating potential anti-inflammatory and immunomodulatory applications (Chen et al., 2009).
Environmental and Safety Studies
This compound, through its derivatives and related compounds, has also been studied in the context of environmental and safety evaluations. Research on acrylamide, a related compound, has contributed to understanding its formation, distribution in foods, and potential health effects, emphasizing the importance of safety assessments in chemical research (Friedman, 2003).
Propriétés
IUPAC Name |
2-(2-methylpropanoylamino)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)13(17)16-12-8-6-5-7-11(12)14(18)15-10(3)4/h5-10H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLABBDWICAPLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4517918.png)
![3-{[2-(4-ethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4517920.png)
![N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4517921.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide](/img/structure/B4517935.png)
![4-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B4517938.png)


![1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B4517969.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4517977.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B4517979.png)
![6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE](/img/structure/B4517983.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4517986.png)

